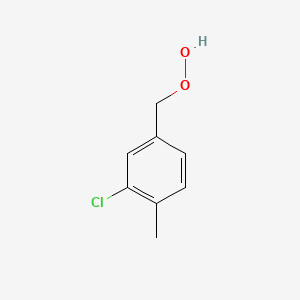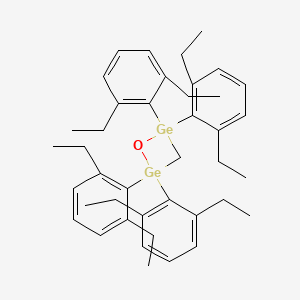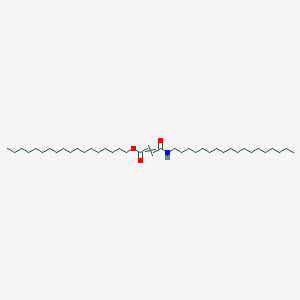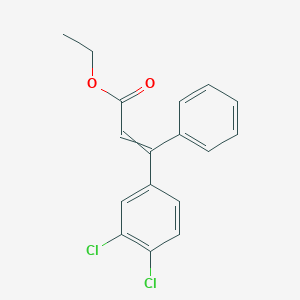![molecular formula C16H14O2 B14308472 [1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl- CAS No. 111412-13-6](/img/structure/B14308472.png)
[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of two formyl groups (dicarboxaldehyde) and two methyl groups attached to the biphenyl structure. It is a versatile compound with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura cross-coupling reactions. This method typically employs palladium catalysts and boronic acids to form the biphenyl structure. The reaction conditions often include the use of solvents such as dioxane and bases like potassium carbonate .
Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of copper catalysts. This approach is known for its mild reaction conditions and good yields .
Industrial Production Methods
Industrial production of biphenyl compounds often involves large-scale catalytic coupling reactions. The Ullmann reaction, which uses copper as a catalyst, is one of the traditional methods for producing biphenyl compounds. this method requires high temperatures and can have variable yields . Modern industrial methods may also utilize continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The biphenyl structure can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,2’-dicarboxylic acid derivatives.
Reduction: Formation of 2,2’-dimethyl-6,6’-dimethylbiphenyl-2,2’-diol.
Substitution: Formation of halogenated biphenyl derivatives.
科学的研究の応用
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
Biphenyl: The parent compound with two connected benzene rings.
4,4’-Dimethylbiphenyl: Similar structure but lacks the formyl groups.
2,2’-Dicarboxybiphenyl: Contains carboxyl groups instead of formyl groups.
Uniqueness
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- is unique due to the presence of both formyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
特性
CAS番号 |
111412-13-6 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC名 |
2-(2-formyl-6-methylphenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-10H,1-2H3 |
InChIキー |
HZQNRJZKRBMUOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C=O)C2=C(C=CC=C2C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)


![{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate](/img/structure/B14308409.png)

![1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14308412.png)


![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)
![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)



